molecular formula C9H12N2O B1587185 2-Ethoxybenzamidine CAS No. 53623-81-7

2-Ethoxybenzamidine

Cat. No. B1587185
CAS RN: 53623-81-7
M. Wt: 164.2 g/mol
InChI Key: GOSDGLKRVHPJEV-UHFFFAOYSA-N
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Description

2-Ethoxybenzamidine hydrochloride is a pharmaceutical intermediate . It can be prepared from 2-ethoxybenzonitrile in one step . It has been reported that 2-ethoxybenzamidine hydrochloride can be used to prepare phosphodiesterase inhibitors .


Synthesis Analysis

The synthesis of 2-Ethoxybenzamidine hydrochloride involves suspending ammonium chloride in toluene and cooling the suspension to 0°C. Trimethylaluminum hexane solution is then added and the mixture is stirred at room temperature until the escape of the gas has stopped. 2-ethoxybenzonitrile is added, and the reaction mixture is stirred overnight at 80°C .


Molecular Structure Analysis

The molecular formula of 2-Ethoxybenzamidine hydrochloride is C9H13ClN2O . Its molar mass is 200.67 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethoxybenzamidine were not found, it’s important to note that it is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .


Physical And Chemical Properties Analysis

2-Ethoxybenzamidine hydrochloride is a white to off-white solid . It has a density of 1.213, a melting point of 132 - 137°C, and a boiling point of 192°C at 760 mmHg . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

1. Cancer Research and Imaging

2-Ethoxybenzamidine derivatives have been explored in cancer research. For example, in a study, a derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), showed potential in visualizing primary breast tumors in vivo due to its preferential binding to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).

2. Neurotransmission Studies

Derivatives like [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, have been used to study serotonergic neurotransmission with positron emission tomography (PET). These derivatives have applications in both animal and human studies, providing insights into brain function and disorders (Plenevaux et al., 2000).

3. Molecular and Crystallography Studies

2-Ethoxybenzamide, a closely related compound, has been studied for its crystal structure and interactions. For instance, it forms hydrogen-bonded dimers and ribbons, useful in understanding molecular interactions and solid-state chemistry (Pagola & Stephens, 2009).

4. Synthetic Chemistry and Drug Development

2-Ethoxybenzamidine derivatives play a crucial role in the synthesis of various chemical compounds. They have been used as intermediates in synthesizing quinazolinones and other heterocycles, which have applications in developing antimicrobial agents and other pharmaceuticals (Honey et al., 2012).

5. Melanin Synthesis Research

In a study, 2-ethoxybenzamide significantly enhanced melanin synthesis in melanoma cells. This finding is crucial in understanding melanin production and potentially in developing treatments for skin pigmentation disorders (Sato et al., 2016).

Safety And Hazards

When heated to decomposition, 2-Ethoxybenzamidine hydrochloride emits toxic fumes of nitrogen oxides . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

While specific future directions for 2-Ethoxybenzamidine were not found, it’s worth noting that it’s used as a pharmaceutical intermediate in the preparation of phosphodiesterase inhibitors . This suggests potential applications in the development of drugs targeting diseases where phosphodiesterase plays a role.

properties

IUPAC Name

2-ethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSDGLKRVHPJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390649
Record name 2-ethoxybenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxybenzamidine

CAS RN

53623-81-7
Record name 2-ethoxybenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LA Sorbera, L Martin, X Rabasseda… - Drugs of the …, 2001 - access.portico.org
Cyclization of 2-ethoxybenzamidine (I) with 2-butyramidopropionic acid (II) and ethoxalyl chloride (III) by means of DMAP in refluxing pyridine gives 2-(2-ethoxyphenyl)-5-methyl-7-propyl…
Number of citations: 26 access.portico.org
PF Juby, TW Hudyma, M Brown… - Journal of Medicinal …, 1979 - ACS Publications
… Ester interchange occurred in the preparation of 76 from 5-carbomethoxy-2-ethoxybenzamidine. l,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic Acids (Table I, 2-20, 22-27, 30-36, …
Number of citations: 69 pubs.acs.org
P Pander, R Bulmer, R Martinscroft… - Inorganic …, 2018 - ACS Publications
… In order to prepare 5,5′-bis-triazine (9a-Et), we started with commercially available 2-ethoxybenzamidine (6), which was treated with 1 equiv of hydrazine hydrate to give the …
Number of citations: 29 pubs.acs.org
T Olszewska, EP Gajewska, MJ Milewska - Tetrahedron, 2013 - Elsevier
… 2-Ethoxybenzamidine hydrochloride 6 was prepared from ethyl 2-ethoxybenzimidate hydrochloride and NH 3 /methanol. Crude product was purified by crystallization (methanol/ethyl …
Number of citations: 7 www.sciencedirect.com
VV Reddy, MV Naga Brahmeswara Rao… - Synthetic …, 2012 - Taylor & Francis
… A mixture of 2-ethoxybenzamidine hydrochloride (25 g, 0.12 mol) and hydrazine hydrate (8.33 g, 0.16 mol) in methanol (100 mL) was stirred for 90 min at 28 C. Compound 17 was …
Number of citations: 7 www.tandfonline.com
F Sommer, U Engelmann - CURRENT OPINION IN …, 2002 - docketalarm.com
… Synthesis and SAR The synthetic strategy involves cyclization of 2ethoxybenzamidine with 2-butyramidopropionic acid and ethoxaryl chloride in the presence of DMAP in refluxing …
Number of citations: 4 www.docketalarm.com

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